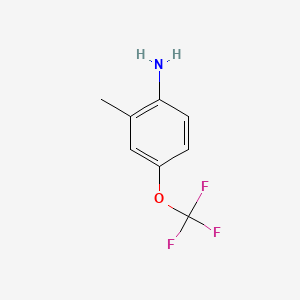

2-Methyl-4-(trifluoromethoxy)aniline

CAS No.: 86256-59-9

Cat. No.: VC2429411

Molecular Formula: C8H8F3NO

Molecular Weight: 191.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86256-59-9 |

|---|---|

| Molecular Formula | C8H8F3NO |

| Molecular Weight | 191.15 g/mol |

| IUPAC Name | 2-methyl-4-(trifluoromethoxy)aniline |

| Standard InChI | InChI=1S/C8H8F3NO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 |

| Standard InChI Key | IIDBMILLZRYZCH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OC(F)(F)F)N |

| Canonical SMILES | CC1=C(C=CC(=C1)OC(F)(F)F)N |

Introduction

Fundamental Properties and Identification

2-Methyl-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine characterized by its distinctive chemical structure. It features a benzene ring with an amino group (-NH₂), a methyl group (-CH₃), and a trifluoromethoxy group (-OCF₃) at specific positions. The compound serves as an important building block in various chemical syntheses due to its unique combination of functional groups.

The compound is formally identified through several standard chemical identifiers. It possesses the CAS Registry Number 86256-59-9, which uniquely identifies it in chemical databases and regulatory documentation . Its molecular formula is C₈H₈F₃NO, reflecting its composition of 8 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight of this compound is calculated to be 191.15 g/mol, which influences its physical and chemical behavior in various applications .

For structural representation, the compound can be described using the SMILES notation: CC1=C(C=CC(=C1)OC(F)(F)F)N, which encodes its two-dimensional structure in a linear format . For more comprehensive structural representation, the InChI identifier is used: InChI=1S/C8H8F3NO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 .

Table 1: Basic Identification Parameters of 2-Methyl-4-(trifluoromethoxy)aniline

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 86256-59-9 | |

| Molecular Formula | C₈H₈F₃NO | |

| Molecular Weight | 191.15 g/mol | |

| SMILES | CC1=C(C=CC(=C1)OC(F)(F)F)N | |

| InChIKey | IIDBMILLZRYZCH-UHFFFAOYSA-N |

Structural Characteristics

The structure of 2-Methyl-4-(trifluoromethoxy)aniline features a benzene ring with three substituents in specific positions. The amino group (-NH₂) is positioned at carbon-1, the methyl group (-CH₃) at carbon-2, and the trifluoromethoxy group (-OCF₃) at carbon-4. This arrangement of functional groups imparts specific reactivity patterns and physicochemical properties to the molecule, making it valuable for various synthetic applications.

The trifluoromethoxy group is particularly significant as it contains three fluorine atoms bonded to a single carbon, which is then connected to the benzene ring via an oxygen atom. This arrangement creates a electron-withdrawing effect that influences the electronic distribution throughout the molecule, affecting its reactivity and stability.

Advanced analytical characterization of 2-Methyl-4-(trifluoromethoxy)aniline includes collision cross-section (CCS) data, which is valuable for mass spectrometry identification and analysis. The predicted CCS values for various ionic forms (adducts) of the compound are presented in Table 2, which can serve as reference values for analytical method development and compound identification in complex matrices .

Table 2: Predicted Collision Cross Section Data for Various Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 192.06308 | 141.0 |

| [M+Na]⁺ | 214.04502 | 150.0 |

| [M+NH₄]⁺ | 209.08962 | 146.9 |

| [M+K]⁺ | 230.01896 | 145.2 |

| [M-H]⁻ | 190.04852 | 138.6 |

| [M+Na-2H]⁻ | 212.03047 | 145.3 |

| [M]⁺ | 191.05525 | 141.3 |

| [M]⁻ | 191.05635 | 141.3 |

Synthesis Methods

| Hazard Type | Classification | Hazard Statement |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

Environmental Considerations

The environmental profile of 2-Methyl-4-(trifluoromethoxy)aniline shows several noteworthy characteristics that influence its environmental impact and management.

Environmental Fate and Behavior

Market Analysis and Trends

The global market for 2-Methyl-4-(trifluoromethoxy)aniline demonstrates significant economic importance and growth potential. According to market research, the global market for this compound was valued at USD 236 million in 2024 and is projected to reach USD 336 million by 2032 . This represents a compound annual growth rate (CAGR) of 7.1% over the forecast period from 2024 to 2032 .

Market Drivers

Several factors are driving the growth of the 2-Methyl-4-(trifluoromethoxy)aniline market:

-

Increasing demand for fluorine-containing compounds in pharmaceutical and agrochemical industries, where the compound serves as an important intermediate or building block

-

Advancements in production processes that improve yield and reduce costs, enhancing the economic viability of using this compound in various applications

-

Growing research and development activities in specialty chemicals and high-performance materials, which create new application opportunities for the compound

Table 4: Market Metrics for 2-Methyl-4-(trifluoromethoxy)aniline

| Metric | Value | Source |

|---|---|---|

| Global Market Size (2024) | USD 236 Million | |

| Projected Market Size (2032) | USD 336 Million | |

| CAGR (2024-2032) | 7.1% |

Market Challenges

Despite the positive growth outlook, the market faces several challenges:

-

Complex regulatory environment governing the production and use of fluorinated compounds, which can impact market access and compliance costs

-

Environmental concerns related to fluorinated compounds, which may lead to increased regulatory scrutiny

-

The need for sustainable production processes to address environmental impact concerns

Companies in this market are reportedly addressing these challenges through investments in sustainable production methodologies and improving the safety profiles of their chemical products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume